molecular formula C14H12Cl3NO B1385181 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline CAS No. 356537-24-1

3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline

Cat. No.: B1385181
CAS No.: 356537-24-1
M. Wt: 316.6 g/mol
InChI Key: IJSBLYRUGSUPRL-UHFFFAOYSA-N
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Description

Key Resonance Structures:

$$ \text{Aniline} \leftrightarrow \text{Quinoid form (stabilized by Cl substituents)} $$ $$ \text{Phenoxy group} \leftrightarrow \text{Oxygen-centered resonance} $$

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO/c15-10-1-4-12(5-2-10)19-8-7-18-11-3-6-13(16)14(17)9-11/h1-6,9,18H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSBLYRUGSUPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step A: Acylation of 3-Aminophenol Derivatives

  • Reaction: Acylation of 3-aminophenol with organic acid anhydrides (preferably fatty acid anhydrides such as diacetyl oxide or propionic anhydride).
  • Conditions:
    • Temperature: 0–50°C (preferably 10–20°C)
    • Solvent: Ethylene dichloride
    • Molar ratio: 0.95–1.50:1 (preferably 1.05–1.20:1)
    • Reaction time: 2–8 hours (preferably 2–5 hours)

Outcome: Formation of 3-fluoro-4-acetyl amino phenol, which is a key intermediate.

Step B: Condensation with Chlorinated Aromatic Compounds

  • Reaction: Condensation of the acylated phenol with 3,4-dichlorotrifluoromethyl benzene.
  • Conditions:
    • Solvent: DMF, DMSO, or N,N-dimethylacetamide
    • Base: Alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide)
    • Temperature: 110–130°C
    • Reaction time: 3–6 hours

Outcome: Formation of 2-(2-chloro-trifluoromethyl phenoxy) acetanilide.

Step C: Acidolysis and Alkali Neutralization

  • Reaction: Acidolysis of the acetanilide with hydrochloric acid, followed by neutralization with sodium or potassium hydroxide.
  • Conditions:
    • Acid: Hydrochloric acid or sulfuric acid
    • Solvent: Alcohols (methanol, ethanol)
    • Temperature: 40–90°C
    • Neutralization: PH 7–8

Outcome: Production of the target compound, 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline .

Reaction Data and Conditions Summary

Step Reaction Type Key Reagents Solvent Temperature Reaction Time Notes
A Acylation Organic acid anhydride Ethylene dichloride 0–50°C 2–8 hours Preferably 10–20°C
B Condensation Chlorinated benzene DMF/DMSO 110–130°C 3–6 hours Under basic conditions
C Acidolysis & Neutralization Hydrochloric acid, NaOH Alcohols 40–90°C 1–4 hours PH 7–8

Research Findings and Optimization Insights

Research indicates that controlling reaction parameters such as temperature, molar ratios, and solvent choice significantly influences yield and purity:

  • Acylation step: Mild temperatures (10–20°C) prevent side reactions, with yields exceeding 85% under optimized conditions.
  • Condensation step: Elevated temperatures (110–130°C) facilitate efficient coupling, with reaction times around 3–6 hours yielding over 90% product purity.
  • Acidolysis: Acidic conditions at 40–90°C ensure complete deprotection and formation of the final amine, with minimal by-products.

Alternative Synthesis Approaches

While the above method is predominant, other routes include:

  • Direct Nucleophilic Substitution: Using chlorinated precursors to directly substitute amino groups, though less controlled and with lower yields.
  • Catalytic Hydrogenation: As per US patent US3291832A, hydrogenation of nitro derivatives at high temperatures (170–180°C) can produce high-purity aniline intermediates, which can then be functionalized further.

Data Table: Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Multi-step acylation & condensation Controlled, high yield, scalable High purity, adaptable Longer process, requires multiple steps
Catalytic hydrogenation High purity intermediates Shorter, fewer steps Requires specialized equipment, high temperatures

Chemical Reactions Analysis

3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules, enabling the exploration of new chemical reactions and mechanisms.
  • Chemical Reactivity Studies : It undergoes various reactions, including oxidation to form quinones and reduction to produce amines or alcohols .

Biochemistry

  • Enzyme Inhibition Studies : Research has shown that 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline can inhibit specific enzyme activities by binding to active sites or allosteric sites. This property is crucial for understanding enzyme mechanisms and developing potential therapeutic agents .
  • Protein Interaction Studies : The compound's binding affinities with various proteins are studied to elucidate its mechanism of action within biological systems.

Medicinal Chemistry

  • Pharmaceutical Development : Investigations into the compound's potential use in drug development highlight its role in studying drug interactions and therapeutic applications .

Industrial Applications

  • Production of Dyes and Herbicides : The unique structural properties of this compound make it valuable in the synthesis of dyes and herbicides used in agriculture .

Case Study 1: Enzyme Interaction

Research has demonstrated that the compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies have shown that it binds competitively to the active site of specific enzymes, leading to reduced enzymatic activity and providing insights into potential therapeutic applications .

Case Study 2: Agricultural Applications

In agricultural research, this compound has been evaluated for its effectiveness as a herbicide. Its ability to inhibit specific plant growth pathways has led to investigations into its use as an environmentally friendly alternative to traditional herbicides .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Aniline Ring

The 3,4-dichloro substitution distinguishes the target compound from analogs like 2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]aniline (2,4-dichloro substitution) and 3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline (3,5-dichloro substitution).

N-Substituent Variations

  • Phenoxyethyl vs. Benzyl Groups: Fluorobenzyl-substituted analogs (e.g., 3,4-Dichloro-N-(2-fluorobenzyl)aniline) replace the phenoxyethyl group with a fluorobenzyl moiety, reducing oxygen-mediated hydrogen bonding capacity but enhancing lipophilicity .
  • Ethoxy vs. Chlorophenoxy Groups: In 3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline, the ethoxy group introduces weaker electron-donating effects compared to the chlorophenoxy group, which may lower stability in polar environments .

Physicochemical Properties

  • Molecular Weight and logP :
    • Target compound (estimated MW: ~327.2 g/mol, logP ~4.5–5.0) is heavier and more lipophilic than 4-[2-(4-chlorophenyl)ethyl]aniline (MW: 231.72 g/mol, logP: 4.29) .
    • Sulfonyl-containing analogs (e.g., 4-[(3,4-Dichlorophenyl)sulfonyl]aniline , MW: 302.18 g/mol) exhibit higher polarity due to the sulfonyl group, reducing membrane permeability compared to the target compound .

Tabulated Comparison of Key Compounds

Compound Name Aniline Substitution N-Substituent Molecular Weight (g/mol) Key Properties/Applications References
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline 3,4-dichloro 2-(4-chlorophenoxy)ethyl ~327.2 High lipophilicity, potential bioactivity
3,4-Dichloro-N-(2-fluorobenzyl)aniline 3,4-dichloro 2-fluorobenzyl ~280.1 Enhanced lipophilicity, fluorinated
2,4-Dichloro-N-[1-(4-ethoxyphenyl)ethyl]aniline 2,4-dichloro 1-(4-ethoxyphenyl)ethyl 310.2 Ethoxy group improves solubility
4-[(3,4-Dichlorophenyl)sulfonyl]aniline Unsubstituted (3,4-dichlorophenyl)sulfonyl 302.2 High polarity, sulfonyl reactivity
4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline 4-chloro (3,4-dimethoxyphenyl)methylidene 275.7 Conformational flexibility, crystallographic utility

Biological Activity

3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline is an organic compound characterized by its molecular formula C14H12Cl3NOC_{14}H_{12}Cl_3NO and a molecular weight of approximately 316.61 g/mol. This compound features three chlorine atoms and an aniline structure, which is typical for aromatic amines. Its unique structural properties make it a subject of interest in various biological and chemical research applications.

Research indicates that this compound may function as an inhibitor by binding to active sites on enzymes, thereby preventing substrate interaction or altering enzyme conformation. This interaction is crucial for understanding its potential therapeutic applications and toxicity profiles in biological systems.

Binding Affinities

Studies have focused on the compound's binding affinities with various proteins and enzymes. These investigations aim to elucidate the compound's mechanism of action within biological contexts, particularly its role in inhibiting specific enzymatic activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this compound has been explored in detail. The presence of both dichloro and chlorophenoxy groups significantly influences its biological activity compared to other similar compounds. For example, modifications at the aniline ring can enhance or diminish the antiparasitic activity against organisms like Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT) .

Case Studies

  • Antiparasitic Activity : In a study focusing on antiparasitic compounds, structural modifications similar to those in this compound demonstrated enhanced potency against T. brucei. Specifically, analogs with para-substituted chlorophenoxy groups showed improved biological activity, highlighting the importance of specific substitutions in optimizing therapeutic efficacy .
  • Inhibition Studies : Another study evaluated the inhibitory potential of related compounds on cyclooxygenase (COX) enzymes, revealing that certain derivatives exhibited significant inhibition of COX-1 and COX-2 activities. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound:

Property Value/Description
Molecular FormulaC14H12Cl3NOC_{14}H_{12}Cl_3NO
Molecular Weight316.61 g/mol
DensityApproximately 1.4 g/cm³
Boiling PointPredicted at 466.7°C
Antiparasitic ActivityEnhanced by para-substituted chlorophenoxy groups
COX Enzyme InhibitionSignificant inhibition observed in related studies

Q & A

Q. Q1. What are the common synthetic routes for preparing 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 3,4-dichloroaniline with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . Monitoring by TLC and characterization via 1H^1H-NMR (chloroform-d, δ 6.8–7.4 ppm for aromatic protons) ensures intermediate and final product integrity.

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity challenges during the synthesis of polychlorinated aniline derivatives be addressed?

Methodological Answer: Regioselectivity in polychlorinated systems is influenced by steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites, while directing groups (e.g., nitro or methoxy) temporarily block undesired positions. For example, protecting the aniline nitrogen with acetyl before introducing the phenoxyethyl group reduces side reactions. Post-synthesis deprotection with HCl/EtOH restores the free amine .

Structural Characterization

Q. Q3. What crystallographic techniques are suitable for resolving conformational heterogeneity in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is optimal. Key parameters include low R-factors (<0.05) and high data-to-parameter ratios (>10). For asymmetric units with multiple conformers (e.g., dihedral angles varying by >20°), twin refinement and Hirshfeld surface analysis differentiate intermolecular interactions (e.g., C–H⋯O bonds) .

Advanced Structural Analysis

Q. Q4. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Methodological Answer: Discrepancies arise from thermal motion or disorder. Use anisotropic displacement parameters (ADPs) and restraints for overlapping atoms. SHELXL’s PART instruction separates disordered moieties, while the SQUEEZE algorithm (PLATON) models solvent-occupied voids. Cross-validation with 13C^{13}C-NMR (e.g., carbonyl carbons at ~160 ppm) confirms structural assignments .

Environmental and Biological Applications

Q. Q5. What methodologies assess the environmental persistence of chlorinated aniline derivatives?

Methodological Answer: Hydrolysis and photodegradation studies under simulated sunlight (λ >290 nm) with HPLC-MS monitoring quantify degradation products (e.g., dechlorinated intermediates). Biodegradation assays using soil microcosms (OECD 307 guidelines) measure half-lives. QSAR models predict toxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on logP and Hammett constants .

Data Interpretation in Reactivity Studies

Q. Q6. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Electron-withdrawing chloro groups activate the aromatic ring toward electrophilic substitution but hinder oxidative coupling. Palladium-catalyzed Buchwald-Hartwig amination requires electron-rich ligands (e.g., XPhos) to overcome steric hindrance. Kinetic studies (GC-MS monitoring) reveal rate constants correlated with Hammett σ values (ρ ≈ +1.2 for meta-chloro substituents) .

Thermodynamic and Kinetic Stability

Q. Q7. What experimental and computational approaches evaluate the thermal stability of this compound?

Methodological Answer: Differential scanning calorimetry (DSC) measures decomposition onset temperatures (>200°C typical for chloroanilines). Gas-phase DFT calculations (Gaussian 16, B3LYP/6-31G**) predict bond dissociation energies (BDEs) for C–Cl bonds (~75 kcal/mol). Accelerated stability testing (40°C/75% RH for 6 months) with HPLC quantifies degradation products .

Advanced Analytical Techniques

Q. Q8. How can NMR crystallography resolve ambiguities in solid-state vs. solution-phase structures?

Methodological Answer: Combine SCXRD with solid-state 13C^{13}C-NMR (CP-MAS) to compare crystalline and solution-phase conformations. For example, 13C^{13}C chemical shifts for aromatic carbons (120–140 ppm) indicate π-stacking in the solid state. Dynamic NMR in DMSO-d₆ (variable-temperature studies) detects rotameric equilibria of the phenoxyethyl chain .

Application in Material Science

Q. Q9. How is this compound utilized in designing photoactive materials?

Methodological Answer: Its strong UV absorption (λₘₐₓ ~280 nm, ε >10⁴ M⁻¹cm⁻¹) makes it a candidate for photoinitiators. Time-resolved fluorescence spectroscopy (TRFS) measures excited-state lifetimes, while DFT/TD-DFT predicts charge-transfer transitions. Co-crystallization with electron-deficient acceptors (e.g., TCNQ) enhances conductivity in organic semiconductors .

Contradictory Data Resolution

Q. Q10. What strategies reconcile conflicting solubility data reported in literature?

Methodological Answer: Standardize solvent polarity (Hildebrand parameters) and temperature (25°C). Use shake-flask methods with HPLC quantification. Conflicting data may arise from polymorphic forms: SCXRD identifies crystal packing differences (e.g., monoclinic vs. orthorhombic), while DSC detects melting-point variations (>5°C indicates polymorphism) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline

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